1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
Overview
Description
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H13F3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group (a six-membered carbon ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms have been replaced by fluorine atoms) .Physical And Chemical Properties Analysis
This compound has a boiling point of 60-64 °C (at a pressure of 12 Torr) and a density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 12.46±0.20 .Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to reduce the expression of COX-2, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is its unique chemical properties, which make it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, its low boiling point and high reactivity can make it difficult to handle in the laboratory.
Future Directions
There are several future directions for research on 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of interest is the investigation of its potential as a treatment for various diseases, including rheumatoid arthritis, osteoarthritis, and fever. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the human body.
Scientific Research Applications
1-Cyclohexyl-2,2,2-trifluoroethan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7,12H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKMZMIJJTUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107018-38-2 | |
Record name | α-(Trifluoromethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107018-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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